2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine
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Overview
Description
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thienopyrimidine core with a pyrazole moiety, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with pyrazole derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and have implications in cancer therapy.
Biological Studies: The compound is used in studying the biological pathways involving thienopyrimidine and pyrazole derivatives, contributing to the understanding of their pharmacological effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. The molecular pathways involved include the modulation of cyclin-CDK complexes and the downstream effects on cell cycle checkpoints .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their CDK inhibitory activity.
Thienopyrimidine Derivatives: These compounds have a thienopyrimidine core and exhibit various biological activities, including anticancer properties.
Uniqueness
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine is unique due to its combination of a thienopyrimidine core with a pyrazole moiety, which enhances its potential as a multi-target inhibitor. This structural uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9ClN4O2S2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-chloro-4-(1-cyclopropylsulfonylpyrazol-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O2S2/c13-12-15-9-3-4-20-11(9)10(16-12)7-5-14-17(6-7)21(18,19)8-1-2-8/h3-6,8H,1-2H2 |
InChI Key |
ILYFHWNVNBSDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C=N2)C3=NC(=NC4=C3SC=C4)Cl |
Origin of Product |
United States |
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